(R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid
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Description
(R)-2-((tert-Butoxycarbonyl)amino)-3,3-diphenylpropanoic acid is a useful research compound. Its molecular formula is C20H23NO4 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that this compound has significant piezoelectric properties , suggesting that its targets could be related to mechanical force transduction pathways in biological systems.
Mode of Action
Boc-D-3,3-Diphenylalanine is a strong piezoelectric material . It can convert applied mechanical forces into electricity . This compound forms nanotubes when embedded in biocompatible polymers . These nanotubes exhibit strong piezoelectric properties when a periodic mechanical force is applied .
Result of Action
The primary result of Boc-D-3,3-Diphenylalanine’s action is the generation of an electrical charge in response to applied mechanical force . This property makes it a promising material for use in piezoelectric devices .
Action Environment
The action of Boc-D-3,3-Diphenylalanine can be influenced by environmental factors. For instance, the balance of solvents, specifically acetonitrile-water, significantly impacts the self-assembly process of this compound . Additionally, the compound exhibits improved thermal stability up to 360 °C, which is approximately 60 °C higher than that of similar compounds .
Biochemical Analysis
Biochemical Properties
Boc-D-3,3-Diphenylalanine plays a critical role in biochemical reactions. The self-assembly of this compound is influenced by solvation, and the balance of solvents, specifically acetonitrile-water, significantly impacts this process . The peptides always adopt turn conformations, promoting the plane-to-plane stacking of aromatic rings . The architectural growth is driven by aromatic stacking and hydrophobic interactions .
Cellular Effects
The effects of Boc-D-3,3-Diphenylalanine on cells have been studied in the context of non-small cell lung cancer cells (NSCLC). Epirubicin-loaded Boc-D-3,3-Diphenylalanine particles were found to significantly reduce cell viability and increase DNA damage and apoptosis .
Molecular Mechanism
The molecular mechanism of Boc-D-3,3-Diphenylalanine involves the formation of different morphologies of aggregates, spanning from spheres to plates . In a pure organic solvent, a single orthorhombic crystalline phase is observed, whereas the presence of water reveals the coexistence of two phases: orthorhombic and hexagonal .
Temporal Effects in Laboratory Settings
The effects of Boc-D-3,3-Diphenylalanine over time in laboratory settings have been observed in the context of its self-assembly process. A change in acetonitrile content from 2% to 10% in water solutions drives the formation of different morphologies of the aggregates .
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3,3-diphenylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4/c1-20(2,3)25-19(24)21-17(18(22)23)16(14-10-6-4-7-11-14)15-12-8-5-9-13-15/h4-13,16-17H,1-3H3,(H,21,24)(H,22,23)/t17-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJDOLCFYZSNQC-QGZVFWFLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C(C1=CC=CC=C1)C2=CC=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143060-31-5 |
Source
|
Record name | Boc-D-3,3-Diphenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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